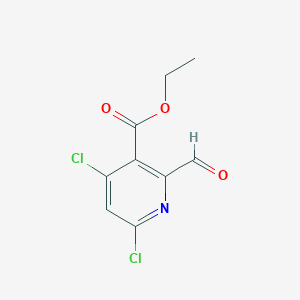

Ethyl 4,6-dichloro-2-formylnicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

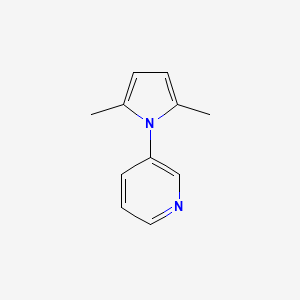

Ethyl 4,6-dichloro-2-formylnicotinate is a chemical compound with the molecular formula C9H7Cl2NO3 . It has a molecular weight of 248.06 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7Cl2NO3/c1-2-15-9(14)8-5(10)3-7(11)12-6(8)4-13/h3-4H,2H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 248.06 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

- Synthesis of AZD1283 : Research by Andersen et al. (2013) outlines the development of a multi-kilogram-scale synthesis process for AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The process involves coupling related compounds to achieve high yields, supporting preclinical and clinical studies. This highlights the role of similar compounds in the synthesis of complex molecules for therapeutic applications (Andersen et al., 2013).

Catalysis and Material Science

- Catalytic Applications : A study by Cao et al. (2012) discusses the synthesis, characterization, and ethylene polymerization behavior of iron(II) dichloride complexes derived from similar compounds. The research demonstrates high catalytic activity in ethylene polymerization, suggesting applications in material science and polymer production (Cao et al., 2012).

Environmental Science

- Advanced Oxidation Processes : A study by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV processes identifies transient products formed during mineralization. This research illustrates the potential for related compounds to be intermediates in environmental remediation efforts (Sun & Pignatello, 1993).

Chemical Methodologies

- Phosphine-Catalyzed Annulation : Zhu et al. (2003) report on a phosphine-catalyzed [4 + 2] annulation process, synthesizing highly functionalized tetrahydropyridines. This showcases the utility of ethyl-substituted compounds in facilitating regioselective synthesis, offering pathways for creating complex organic structures (Zhu et al., 2003).

Safety and Hazards

Ethyl 4,6-dichloro-2-formylnicotinate is classified as a hazardous substance . It has been associated with skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 4,6-dichloro-2-formylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8-5(10)3-7(11)12-6(8)4-13/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVWKKGDMBBRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)

![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)

![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)

![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)

![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)